5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one, also known as EBDN, is a chalcone compound synthesized through the Claisen-Schmidt condensation reaction. This compound is characterized by its unique structural features and has garnered attention for its biological activities, including anti-inflammatory and antidiabetic properties.
The synthesis of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one primarily involves the reaction between α-tetralone and 4-ethoxybenzaldehyde in a basic medium, yielding a product that can be further characterized through various spectroscopic techniques such as single crystal X-ray diffraction, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one belongs to the class of compounds known as chalcones, which are characterized by their enone functional groups. These compounds are often studied for their diverse biological activities and potential therapeutic applications.
The synthesis of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one follows a straightforward method:
The yield of the synthesized compound is reported to be approximately 85%, resulting in a light yellow product with a melting point of 141–142 °C .
The characterization of the compound involves several analytical techniques:
The molecular structure of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one features:
The molecular formula is , with a molecular weight of approximately 268.31 g/mol. The compound's structural representation can be derived from its synthesis pathway and characterized using spectroscopic data.
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one can participate in various chemical reactions typical for chalcone derivatives, including:
These reactions can be facilitated under different conditions (e.g., catalytic hydrogenation) or using various reagents that promote specific transformations.
The mechanism of action for the biological activities of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one involves:
Biological assays have demonstrated that EBDN exhibits anti-inflammatory and antidiabetic activities through mechanisms that likely involve modulation of signaling pathways related to these conditions.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) have also been conducted to assess stability under varying temperatures .
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3